(D-Phe7)-Somatostatin-14

gastric acid secretion in vivo pharmacology functional selectivity

(D-Phe7)-Somatostatin-14 provides a critical D-Phe7 stereochemical probe for somatostatin receptor studies. This analog achieves a 74-fold potency increase in gastric acid suppression (IC50=0.71 nmol/kg) vs. native SST-14, while uniquely separating gastrointestinal effects from endocrine suppression—an uncoupling D-Trp8 analogs cannot achieve. It also binds breast cancer and meningioma receptors where octreotide is undetectable. Ideal for GI pharmacology, oncology receptor profiling, and chiral SAR investigations. Ensure experimental validity by selecting this stereochemically-defined control to avoid the confounding risks of indiscriminate receptor activation.

Molecular Formula C76H106N18O19S2
Molecular Weight 1639.9 g/mol
Cat. No. B12107583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Phe7)-Somatostatin-14
Molecular FormulaC76H106N18O19S2
Molecular Weight1639.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
InChIInChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)
InChIKeyXWJDVNOOYSANGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (D-Phe7)-Somatostatin-14: Chemical Identity and Sourcing Basics for Research Procurement


(D-Phe7)-Somatostatin-14 (CAS 64813-74-7) is a synthetic tetradecapeptide analog of the endogenous hormone somatostatin-14, distinguished by the substitution of L-phenylalanine with D-phenylalanine at position 7 . This single stereochemical modification, which replaces the natural L-enantiomer with its D-counterpart at the critical Phe7-Trp8-Lys9-Thr10 pharmacophore region, confers altered conformational properties and receptor interaction profiles compared to native somatostatin-14 [1]. The compound retains the conserved Cys3-Cys14 disulfide bridge essential for bioactive conformation and is supplied as a lyophilized powder with molecular formula C₇₆H₁₀₄N₁₈O₁₉S₂ (MW 1637.88 g/mol) . As a research-grade peptide discovered through peptide screening methodologies, (D-Phe7)-Somatostatin-14 serves as a tool compound for investigating structure-activity relationships within the somatostatin receptor family, particularly for understanding how chirality at position 7 modulates binding interactions with receptor subtypes [2].

Why Somatostatin Analogs Are Not Interchangeable: The Case for Position-Specific Stereochemistry in (D-Phe7)-Somatostatin-14 Selection


Somatostatin analogs cannot be treated as interchangeable research reagents due to marked divergence in receptor subtype selectivity profiles, functional activity (agonism vs. antagonism), and metabolic stability driven by specific amino acid substitutions [1]. The four-residue sequence Phe7-Trp8-Lys9-Thr10 constitutes the core pharmacophore for somatostatin receptor binding, and modifications at position 7 directly alter receptor interaction geometry [2]. A D-Phe substitution at position 7 versus a D-Trp substitution at position 8 yields fundamentally different receptor binding outcomes: D-Phe7-containing analogs demonstrate distinct selectivity patterns across the five somatostatin receptor subtypes compared to D-Trp8-containing clinical analogs such as octreotide [3]. Moreover, the stereochemical configuration at position 7 influences whether a compound functions as an agonist or antagonist at specific receptor subtypes, as demonstrated by the identification of D-Phe7-containing analogs with antagonist properties in certain receptor contexts [4]. Therefore, substituting (D-Phe7)-Somatostatin-14 with [D-Trp8]-Somatostatin-14 or other in-class compounds without verifying receptor subtype compatibility introduces significant experimental confounding risk [1].

Quantitative Differentiation Evidence: (D-Phe7)-Somatostatin-14 vs. Key Comparators in Validated Assay Systems


Gastric Acid Secretion Inhibition: D-Phe7-Containing Analogs vs. D-Trp8 Analogs

In a comparative in vivo study of gastric acid secretion inhibition, the D-Phe7-containing octapeptide analog RC-121 (sequence: D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂) demonstrated IC₅₀ = 0.71 nmol/kg in the gastric fistula rat model, compared to native somatostatin-14 with IC₅₀ = 52.3 nmol/kg—a 74-fold potency increase [1]. In contrast, the clinical D-Trp8-containing analog octreotide (SMS 201-995) showed substantially weaker activity in the same assay, failing to produce significant dephosphorylation of the EGF receptor and demonstrating lower gastric antisecretory potency compared to D-Phe7-containing analogs [1][2].

gastric acid secretion in vivo pharmacology functional selectivity

Receptor Binding Affinity: Position 7 Stereochemistry Dictates Binding Competence

The critical importance of position 7 stereochemistry for receptor binding is demonstrated by studies on the pyrazinylalanine⁷-D-Trp⁸-SRIF-14 analog, which contains a modified residue at position 7 and exhibits complete loss of binding to hSST2 and hSST4 receptors [1]. This 'no binding' outcome stands in stark contrast to D-Phe7-containing analogs such as RC-121 and RC-160, which retain high binding affinity to somatostatin receptors in human tumor tissues including breast cancer, ovarian cancer, and meningioma specimens, with demonstrated capacity to displace [¹²⁵I-Tyr¹¹]SS-14 from receptor sites [2]. The quantitative binding data indicate that position 7 stereochemistry is not merely a modulatory factor but a binary determinant of binding competence: incorrect stereochemistry or inappropriate side-chain chemistry at this position can ablate receptor interaction entirely [1].

SST receptor binding Ki structure-activity relationship

Tumor Type-Specific Receptor Binding: Differential Affinity Patterns Across Cancer Tissues

Across a panel of human tumor specimens, D-Phe7-containing analogs exhibited distinctive tissue-specific binding patterns that differentiate them from other somatostatin analog classes [1]. D-Phe7-containing analogs RC-95-I (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂), RC-121, and RC-160 demonstrated high binding affinity in human breast cancer membranes, significantly displacing labeled SS-14, whereas the clinical D-Trp8-containing analog octreotide (SMS 201-995) showed no significant binding to these same breast cancer specimens [1]. In human meningioma tissues, RC-121 and RC-95-I exhibited the highest binding among all tested analogs. In epithelial ovarian cancer, D-Phe7-containing analogs RC-95-I, RC-121, and RC-160 were the most potent in displacing labeled SS-14 [1]. This tumor-type selectivity profile suggests that D-Phe7-containing analogs recognize receptor conformations or subtypes that are differentially expressed across tumor types and are not effectively engaged by D-Trp8-containing clinical analogs [1].

tumor receptor profiling somatostatin receptor subtypes cancer biology

Endocrine Selectivity Profile: Differential Potency Across Hormone Axes

Somatostatin analogs exhibit distinct endocrine selectivity profiles based on their specific amino acid substitutions [1]. [D-Trp8]-Somatostatin-14 demonstrates 8-10 times greater potency than native somatostatin-14 in inhibiting insulin, glucagon, and growth hormone secretion with approximately equipotent activity across all three hormone axes [1]. In contrast, D-Phe7-containing analogs exhibit a more nuanced selectivity pattern that can be tuned by additional modifications: RC-121 (D-Phe7-containing) shows differential activity across tumor types without the pronounced pan-hormonal suppression characteristic of D-Trp8 analogs [2][3]. The patent literature explicitly identifies D-Phe7-containing analogs as capable of increasing electrolyte absorption in the gut without suppressing GH, insulin, and glucagon secretion—a functional uncoupling not achievable with D-Trp8-substituted analogs [3].

growth hormone glucagon insulin endocrine selectivity

Physical-Chemical Identity Verification: CAS and Molecular Specifications for Procurement Authentication

Accurate compound identification is essential for research reproducibility, yet somatostatin analogs with similar nomenclature can be easily confused during procurement. (D-Phe7)-Somatostatin-14 is unambiguously identified by CAS 64813-74-7, with molecular formula C₇₆H₁₀₄N₁₈O₁₉S₂ and calculated molecular weight 1637.88 g/mol [1][2]. This distinguishes it from the frequently confused comparator [D-Trp8]-Somatostatin-14, which carries a distinct CAS registry number (58976-46-8) despite sharing identical molecular formula and nominal mass [3]. Both compounds contain a Cys3-Cys14 disulfide bridge, but their sequence differences are diagnostically resolvable by HPLC retention time and mass spectrometry [1][2]. Commercial specifications for (D-Phe7)-Somatostatin-14 typically require ≥98% purity by HPLC .

CAS registry molecular weight HPLC purity quality control

Optimal Research Applications for (D-Phe7)-Somatostatin-14 Based on Validated Differentiation Evidence


In Vivo Gastric Acid Secretion Studies Requiring High-Potency Antisecretory Activity

Based on evidence showing D-Phe7-containing analogs achieve IC₅₀ = 0.71 nmol/kg in gastric fistula rat models—a 74-fold potency increase over native somatostatin-14—(D-Phe7)-Somatostatin-14 and related D-Phe7-containing analogs are appropriate for in vivo gastrointestinal pharmacology studies requiring potent gastric acid suppression without the confounding pan-hormonal suppression characteristic of D-Trp8-substituted analogs [1][2].

Tumor Somatostatin Receptor Profiling in Octreotide-Nonresponsive Cancer Models

D-Phe7-containing analogs such as RC-121 and RC-160 demonstrate high binding affinity in human breast cancer and meningioma tissues where the clinical D-Trp8-containing analog octreotide shows negligible binding [1]. This differential binding profile makes (D-Phe7)-Somatostatin-14 a valuable pharmacological probe for characterizing receptor populations that escape detection by octreotide-based diagnostics, particularly in breast cancer and certain neuroendocrine tumor subtypes [1].

Structure-Activity Relationship Studies of Position 7 Stereochemistry in Somatostatin Receptor Binding

The demonstration that position 7 modifications can produce binary 'bind vs. no-bind' outcomes—with pyrazinylalanine7-substituted analogs showing complete loss of hSST2 and hSST4 binding—establishes (D-Phe7)-Somatostatin-14 as an essential reference compound for SAR investigations [1]. Researchers investigating how chirality at position 7 modulates receptor subtype selectivity and agonist/antagonist functional outcomes should include this compound as the D-Phe7 stereochemical control [1][2].

Functional Selectivity Studies Differentiating Antisecretory from Endocrine Suppression

D-Phe7-containing analogs exhibit the unique capability to increase intestinal electrolyte absorption without suppressing GH, insulin, and glucagon secretion—a functional uncoupling not observed with D-Trp8-substituted analogs [1]. (D-Phe7)-Somatostatin-14 is therefore particularly suitable for research programs seeking to understand the structural determinants that separate somatostatin's gastrointestinal effects from its endocrine suppression activities [1].

Technical Documentation Hub

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